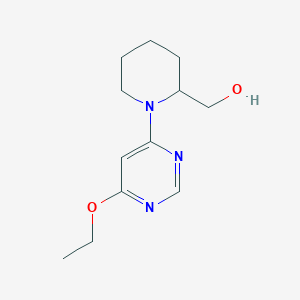

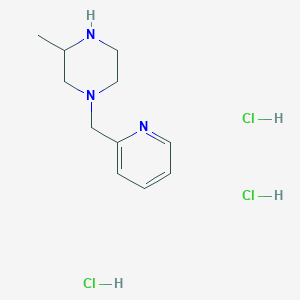

![molecular formula C19H15NO4S2 B2845805 4-ethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide CAS No. 518052-70-5](/img/structure/B2845805.png)

4-ethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-ethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has shown promise in various fields, including biochemistry, pharmacology, and neuroscience. In

Scientific Research Applications

Endothelin Antagonism and Cardiovascular Research

One study highlighted the development of biphenylsulfonamides as novel endothelin-A (ETA) selective antagonists. These compounds showed promise in inhibiting the pressor effect caused by endothelin-1 infusion in rats and nonhuman primates, indicating potential applications in cardiovascular disease treatment and research (Murugesan et al., 1998).

Antimicrobial Activity

Arylazopyrazole pyrimidone clubbed heterocyclic compounds, including benzenesulfonamide derivatives, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These compounds show promise in developing new antimicrobial agents (Sarvaiya et al., 2019).

Anti-inflammatory and Anticancer Properties

Celecoxib derivatives, including those with benzenesulfonamide groups, were synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These derivatives exhibited promising activities, suggesting their potential in the development of therapeutic agents for various conditions (Küçükgüzel et al., 2013).

Rotational Spectroscopy and Molecular Structure

The shapes and conformational studies of benzenesulfonamides, including their derivatives, were conducted using rotational spectroscopy. This research helps understand the molecular structure and behavior of these compounds, important for their biochemical applications (Vigorito et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with thecyclooxygenase (COX) enzyme . The COX enzyme exists in two different forms, COX-1 and COX-2 , and plays a crucial role in the production of important inflammatory mediators such as prostaglandins, prostacyclin, and thromboxane .

Mode of Action

For instance, it may inhibit the COX enzyme, thereby reducing the production of inflammatory mediators . This interaction could result in changes such as reduced inflammation and pain relief.

Biochemical Pathways

The compound likely affects the prostanoid biosynthetic pathway . This pathway is responsible for the production of inflammatory mediators from arachidonic acid using the COX enzyme as a key catalyst . By inhibiting the COX enzyme, the compound can potentially disrupt this pathway, leading to a decrease in the production of these mediators and, consequently, a reduction in inflammation.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a reduction in the production of inflammatory mediators due to the inhibition of the COX enzyme . This could lead to a decrease in inflammation and associated symptoms such as redness, heat, swelling, and pain .

properties

IUPAC Name |

4-ethyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4S2/c1-2-12-7-9-13(10-8-12)26(22,23)20-16-11-17-18(24-19(21)25-17)15-6-4-3-5-14(15)16/h3-11,20H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKKCBWTWZNEHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2845722.png)

![5-Ethyl-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2845724.png)

![1-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2845727.png)

![[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2845733.png)

![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2845741.png)